molecular formula C12H12F4N2O2 B11770116 ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Cat. No.: B11770116
M. Wt: 292.23 g/mol
InChI Key: RULJEGNYRJHGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is a complex organic compound characterized by the presence of multiple fluorine atoms and a unique cyclopropane-pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrazole derivative, followed by cyclopropanation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques like crystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
  • Ethyl 2-(3-(trifluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The difluoromethyl and difluoro groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .

Properties

Molecular Formula

C12H12F4N2O2

Molecular Weight

292.23 g/mol

IUPAC Name

ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate

InChI

InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3

InChI Key

RULJEGNYRJHGJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F

Origin of Product

United States

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